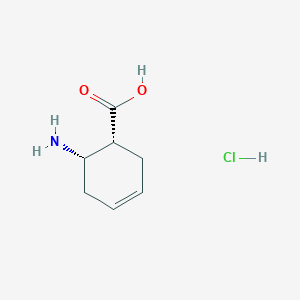

cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride

Description

cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride (CAS: 57266-56-5) is a bicyclic amino acid derivative with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It exists as a hydrochloride salt, enhancing its solubility and stability for laboratory use. The compound features a cyclohexene ring with a carboxylic acid group at position 1 and an amino group at position 6 in the cis-configuration [(1R,6S) stereochemistry] .

Properties

IUPAC Name |

(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJHDHWPTTVQSN-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57266-56-5 | |

| Record name | cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.

Carboxylation: The carboxylic acid group is introduced through oxidation reactions, often involving reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride may involve large-scale catalytic hydrogenation and oxidation processes, ensuring high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in substitution reactions, forming derivatives with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: Nitro-cyclohexene derivatives.

Reduction: Cyclohexanol, cyclohexanone.

Substitution: Halogenated cyclohexene derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : It serves as an intermediate in synthesizing more complex organic compounds, facilitating the development of new materials and chemicals.

- Catalysis : Acts as a ligand in catalytic reactions, enhancing reaction efficiency.

Biology

- Enzyme Inhibition Studies : The compound's structural similarity to natural substrates allows it to potentially inhibit enzymes, making it valuable in biochemical research .

- Protein Interactions : Used to study protein modification and labeling, providing insights into protein dynamics and functions .

Medicine

- Drug Development : Investigated for its role as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties .

- Therapeutic Applications : Explored for its potential therapeutic effects in treating various medical conditions, including pain management and inflammation.

Industry

- Specialty Chemicals Production : Utilized in the production of specialty polymers and resins, contributing to advancements in material science.

- Fine Chemical Intermediates : Plays a crucial role in synthesizing fine chemicals used in various industrial applications .

Case Studies

Several studies have focused on the applications of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride:

-

Enzyme Inhibition Study :

- Researchers investigated its potential as an enzyme inhibitor by analyzing binding affinities with specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting further exploration for therapeutic applications.

-

Drug Development Trials :

- In preclinical trials, derivatives synthesized from this compound demonstrated promising anti-inflammatory effects. These findings support its potential use as a therapeutic agent in pain management.

-

Material Science Applications :

- Studies highlighted its role in developing specialty polymers that exhibit enhanced mechanical properties and thermal stability, showcasing its industrial relevance.

Mechanism of Action

The mechanism of action of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variants

Free Base vs. Hydrochloride Salt

The free base form, 6-Amino-3-cyclohexene-1-carboxylic acid (C₇H₁₁NO₂; average mass: 141.17 g/mol), lacks the hydrochloride group, resulting in reduced polarity and solubility compared to the salt form . The hydrochloride derivative (177.63 g/mol) is preferred in aqueous reaction systems due to improved handling and stability .

Cis vs. Trans Isomers

- cis-Isomer : Exhibits a (1R,6S) configuration, which may enhance steric compatibility in peptide coupling reactions .

Table 1: Key Structural Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride | C₇H₁₂ClNO₂ | 177.63 | Hydrochloride salt, cis-configuration |

| 6-Amino-3-cyclohexene-1-carboxylic acid (free base) | C₇H₁₁NO₂ | 141.17 | Zwitterionic form, lower solubility |

| trans-2-Amino-1-cyclohexanecarboxylic acid | C₇H₁₃NO₂ | 143.18 | Trans-configuration, mp 274–278°C |

Functional Group Modifications

Protected Amino Acids

- UD-0092 (cis-[4-(Fmoc-amino)cyclohexyl]acetic acid): Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enabling controlled peptide elongation in solid-phase synthesis .

- UD-0093 (cis-2-(Boc-amino)-cyclohexanecarboxylic acid): Uses a tert-butoxycarbonyl (Boc) group, which is acid-labile and suited for orthogonal protection strategies .

- Target Compound: The absence of protecting groups makes it suitable for direct incorporation into molecules requiring free amino and carboxylate functionalities .

Hybrid Derivatives

cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid () demonstrates how aryl substitutions (e.g., dichlorophenyl-oxadiazole) can introduce aromaticity and bioactivity, contrasting with the target compound’s simpler structure optimized for synthetic versatility.

Alicyclic Amino Acids with Different Ring Systems

Cyclohexane vs. Cyclohexene Derivatives

- 1-Amino-1-cyclohexanecarboxylic acid (C₇H₁₃NO₂): A saturated analog with a cyclohexane ring, lacking the double bond’s reactivity. It exhibits a higher melting point (>300°C) due to increased rigidity .

- Target Compound : The cyclohexene ring’s unsaturation allows participation in Diels-Alder reactions, expanding its utility in organic synthesis .

Cyclobutane Analog

1-Aminocyclobutane[11C]carboxylic acid () is a radiolabeled compound used in positron emission tomography (PET) imaging. Unlike the target compound, it prioritizes rapid tissue uptake and low toxicity for diagnostic applications .

Pharmacological and Industrial Relevance

- Material Science : The hybrid derivative in highlights applications in supramolecular frameworks, suggesting the target compound’s utility in designing functional materials .

Biological Activity

Cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride is an organic compound recognized for its potential biological activities, particularly in enzyme inhibition and as a precursor for bioactive molecules. Its unique structure, featuring both amino and carboxylic acid functional groups, enhances its interactions with biological targets. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride has the molecular formula and a molecular weight of approximately 177.63 g/mol. The presence of the hydrochloride salt form increases its solubility in aqueous solutions, facilitating biological assays and therapeutic applications .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-6-Amino-3-cyclohexene-1-carboxylic acid | C7H12ClNO2 | Hydrochloride form enhances solubility |

| Trans-6-Amino-3-cyclohexene-1-carboxylic acid | C7H12ClNO2 | Different geometric configuration affecting activity |

| 6-Aminocyclohexane carboxylic acid | C7H13NO2 | Lacks double bond, altering reactivity |

| 3-Cyclohexene-1-carboxylic acid | C9H10O2 | No amino group; primarily used in synthetic pathways |

The biological activity of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity, while the carboxylic acid group can participate in ionic interactions that stabilize binding. This dual interaction may modulate various biochemical pathways, leading to diverse biological effects.

Enzyme Inhibition

Research indicates that cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride may act as a potential inhibitor of several enzymes due to its structural similarity to natural substrates. For example, studies have shown that it can modify enzyme activity in metabolic pathways, suggesting a role in regulating physiological processes .

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory and analgesic properties. These effects make them candidates for further pharmacological exploration in treating conditions such as arthritis and other inflammatory diseases .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride. It has been studied for its ability to inhibit viral replication, particularly in models of hepatitis C virus (HCV) infection. Compounds derived from this structure have demonstrated significant activity against HCV proteins, indicating their potential as antiviral agents .

Case Studies

- Enzyme Inhibition Study : A study focused on the inhibition of human hepatic stellate cells (LX2) activation revealed that compounds related to cis-6-Amino-3-cyclohexene-1-carboxylic acid showed significant inhibitory effects at concentrations as low as 10 μM .

- Antiviral Testing : In vitro studies demonstrated that derivatives of this compound significantly reduced HCV NS3 and NS5A protein levels in treated cells, suggesting a robust antiviral mechanism that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization or functionalization of cyclohexene precursors. A protocol adapted from similar cyclohexene-carboxylic acid derivatives involves reacting anhydrides (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride) with amino-group donors under basic conditions, followed by hydrochloric acid quenching to form the hydrochloride salt . Key steps include temperature control (e.g., heating at 100°C for cyclization) and pH adjustment for crystallization. Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

- Methodology :

- NMR : H and C NMR confirm the cyclohexene backbone and amino/carboxylic acid substituents. Coupling constants distinguish cis/trans isomerism.

- IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~3300 cm (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO·HCl).

- X-ray Crystallography : Resolves spatial arrangement, critical for confirming the cis configuration .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) can assess degradation kinetics. Avoid aqueous solutions at neutral pH, as hydrochloride salts may hydrolyze .

Advanced Research Questions

Q. How can cis/trans isomerism in this compound be resolved, and what analytical methods validate isomer purity?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate isomers. Retention times and peak area ratios quantify purity .

- Crystallization : Differential solubility in ethanol/water mixtures isolates cis isomers.

- Dynamic NMR : Variable-temperature NMR detects conformational changes, confirming isomer stability .

Q. What strategies address contradictions in reported melting points or spectral data across studies?

- Methodology :

- Purity Assessment : Elemental analysis (C, H, N, Cl) and HPLC (>99% purity) rule out impurities.

- Interlaboratory Validation : Compare data with standardized reference samples (e.g., CAS-registered compounds) .

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures to distinguish melting points from degradation .

Q. How can computational modeling predict the compound’s reactivity or interactions in drug discovery contexts?

- Methodology :

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites.

- Molecular Docking : Simulates binding to biological targets (e.g., enzymes) using software like AutoDock. PubChem CID/InChI keys (e.g., 11337121) provide structural inputs .

Q. What are the degradation pathways under physiological conditions, and how can metabolites be identified?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline buffers.

- LC-MS/MS : Profiles degradation products; fragmentation patterns match predicted metabolites (e.g., dehydrohalogenation products) .

Q. How does the compound’s stereochemistry influence its biological activity in neurological or anti-inflammatory research?

- Methodology :

- In Vitro Assays : Compare cis/trans isomers in cell models (e.g., COX-2 inhibition for anti-inflammatory activity).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclohexene ring methylation) and assess potency changes. Reference similar scaffolds (e.g., indole-carboxylic acid derivatives) for mechanistic insights .

Methodological Notes

- Synthesis Optimization : Scale-up reactions require careful control of exothermic steps (e.g., anhydride ring-opening) to avoid side products.

- Safety Protocols : Follow GB/T 16483 guidelines for handling hydrochloride salts, including PPE and fume hood use .

- Data Reproducibility : Archive raw spectral data and crystallization parameters in open-access repositories (e.g., Zenodo) per ACS Style Guide recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.